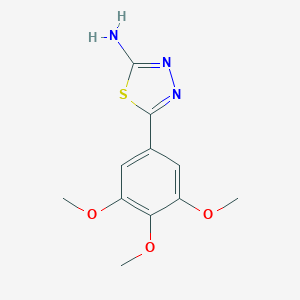

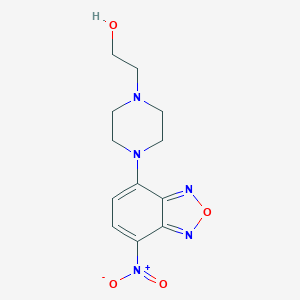

5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine

概要

説明

Synthesis Analysis

The synthesis of compounds with a similar TMP group has been described in the literature . For instance, a mixture of methyl 3,4,5-trimethoxybenzoate and 1,3-dibromo-5,5-dimethylhydantoin in dichloromethane was allowed to stir at room temperature for 16 hours . The reaction mixture was then filtered and concentrated under reduced pressure .Molecular Structure Analysis

The molecular structure of compounds with a similar TMP group has been analyzed using techniques such as X-ray single crystal diffraction . For example, two methyl 3,4,5-trimethoxybenzoate derivatives crystallize in the monoclinic crystal system .Chemical Reactions Analysis

The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . A decrease in the biological activity of such analogs after the alteration of the TMP moiety has been determined by several investigations .Physical and Chemical Properties Analysis

The physical and chemical properties of compounds with a similar TMP group can be found in various databases . For instance, the molecular formula of 3,4,5-Trimethoxyphenyl isothiocyanate is C10H11NO4, with an average mass of 209.199 Da and a monoisotopic mass of 209.068802 Da .科学的研究の応用

Antifungal Activities

5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine derivatives have demonstrated notable antifungal activities. Compounds synthesized from this chemical inhibited mycelia growth in various fungi, showing potential as effective fungicides (Chen et al., 2007).

Synthesis of Metal Complexes

Novel metal complexes have been synthesized using derivatives of this compound. These complexes, involving metals like Cr(III), Co(II), Ni(II), Cu(II), Zn(II), and Cd(II), have been characterized for potential applications in various chemical processes (Al-Amiery et al., 2009).

Structural and Molecular Studies

The compound and its derivatives have been subject to extensive structural and molecular analysis, including X-ray crystallography and spectroscopic techniques. Such studies provide insights into the compound's properties and potential applications in material science and chemistry (Kerru et al., 2019).

Corrosion Inhibition

Research has shown that derivatives of this compound can act as effective corrosion inhibitors. These compounds demonstrate potential in protecting metals like mild steel in corrosive environments, which is significant for industrial applications (Yadav et al., 2015).

Insecticidal Properties

Several derivatives of this compound have shown promising insecticidal activities against pests like cotton leafworm. This suggests potential applications in agricultural pest control (Ismail et al., 2021).

Antimicrobial and Anticancer Applications

Schiff bases derived from this compound have shown significant antimicrobial and anticancer properties. These findings open avenues for pharmaceutical research and drug development (Zhao et al., 2012).

Antiviral Activity

Derivatives of this compound have demonstrated potential antiviral activity, particularly against tobacco mosaic virus, suggesting their utility in antiviral research and therapy (Chen et al., 2010).

作用機序

Target of Action

The compound 5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine is part of a class of compounds known as Trimethoxyphenyl (TMP) derivatives . TMP derivatives have been found to target a variety of proteins and enzymes, including tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These targets play crucial roles in cellular processes such as cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug efflux, and cell proliferation .

Mode of Action

The TMP group in the compound plays a critical role in its interaction with its targets . For instance, TMP derivatives have been found to inhibit tubulin polymerization, a process crucial for cell division . They also inhibit the function of Hsp90, a protein that assists in the proper folding of other proteins . Furthermore, TMP derivatives can inhibit TrxR, an enzyme involved in maintaining the redox state within cells

Biochemical Pathways

TMP derivatives affect several biochemical pathways due to their interaction with multiple targets . For instance, by inhibiting tubulin polymerization, they disrupt the mitotic spindle formation, leading to cell cycle arrest . By inhibiting Hsp90, they can cause misfolded proteins to accumulate within the cell, leading to cellular stress . The inhibition of TrxR can disrupt the redox balance within the cell, leading to oxidative stress .

Result of Action

The result of the action of TMP derivatives can vary depending on the specific compound and the context in which it is used . Given their ability to inhibit key proteins and enzymes, these compounds often result in the disruption of normal cellular processes, leading to cell death . This makes them potential candidates for use as anticancer, antifungal, antibacterial, and antiviral agents .

Safety and Hazards

将来の方向性

The TMP group has shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Additionally, there have been reports on the antiviral activity of TMP-based compounds, which hold potential against viruses such as the acquired immunodeficiency syndrome (AIDS) virus, hepatitis C virus, and influenza virus . Compounds containing the TMP pharmacophore have also demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents . Furthermore, these compounds have been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope .

生化学分析

Biochemical Properties

The 5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine interacts with several enzymes and proteins. The TMP group has been found to inhibit tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β . These interactions are primarily due to the electron-rich nature of the TMP group, which allows it to form strong bonds with these biomolecules .

Cellular Effects

In cellular processes, this compound has been shown to have notable effects. It influences cell function by interacting with various cell signaling pathways and affecting gene expression . For instance, it has been found to inhibit ERK2 (Extracellular Signal Regulated Kinase 2) protein and ERKs phosphorylation .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and induces changes in gene expression . For example, it has been found to inhibit Taq polymerase and telomerase, triggering caspase activation by a possible oxidative mechanism .

特性

IUPAC Name |

5-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O3S/c1-15-7-4-6(10-13-14-11(12)18-10)5-8(16-2)9(7)17-3/h4-5H,1-3H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJSKNOBOTVECTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NN=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182288 | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5-(3,4,5-trimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28004-59-3 | |

| Record name | 5-(3,4,5-Trimethoxyphenyl)-1,3,4-thiadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28004-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5-(3,4,5-trimethoxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028004593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,4-Thiadiazol-2-amine, 5-(3,4,5-trimethoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Bromophenyl)indeno[2,1-b]pyran](/img/structure/B187816.png)

![2-(4-Methylphenyl)indeno[2,1-b]pyran](/img/structure/B187817.png)

![Methyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate](/img/structure/B187827.png)

![3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid](/img/structure/B187831.png)

![N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187835.png)